2-Amino-2-(P-tolyl)ethan-1-OL hcl

Catalog No.
S12789700
CAS No.
M.F
C9H14ClNO
M. Wt
187.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(P-tolyl)ethan-1-OL hcl

Product Name

2-Amino-2-(P-tolyl)ethan-1-OL hcl

IUPAC Name

2-amino-2-(4-methylphenyl)ethanol;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H

InChI Key

SXKKIUVSYPXHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl

2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride is a chemical compound characterized by its amine and alcohol functional groups. Its molecular formula is C9H13ClN2OC_9H_{13}ClN_2O and it has a molecular weight of approximately 187.67 g/mol. The compound features a p-tolyl group attached to an amino alcohol structure, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

The chemical behavior of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it useful in the synthesis of more complex organic molecules.
  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts, such as its hydrochloride form.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions, potentially forming ethers or esters when reacted with appropriate reagents.

Research indicates that 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride exhibits biological activities that may include:

  • Antidepressant Properties: Compounds with similar structures have shown potential in modulating neurotransmitter levels, suggesting possible antidepressant effects.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for use in antimicrobial formulations.

The synthesis of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of p-tolualdehyde with ammonia or an amine in the presence of reducing agents.
  • Alkylation of Amino Alcohols: Starting from simpler amino alcohols, alkylation with appropriate halides can yield the desired product.
  • Betti Reaction: This reaction allows for the efficient synthesis of compounds like 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride from phenolic precursors and aldehydes under basic conditions .

The applications of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride are diverse:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride have focused on its binding affinity with various biological targets:

  • Receptor Binding: Investigations into its interaction with neurotransmitter receptors suggest it may influence serotonin and dopamine pathways, similar to other psychoactive compounds.
  • Enzyme Inhibition: Preliminary studies indicate potential inhibition of certain enzymes involved in metabolic pathways, which could enhance its therapeutic profile.

Several compounds share structural similarities with 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride2095772-93-10.97Different substitution pattern on the aromatic ring
(S)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride2829292-53-50.92Contains a naphthalene moiety instead of a tolyl group
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride255060-27-60.87Features a phenyl group and different stereochemistry
(S)-3-Amino-3-phenylpropan-1-ol82769-76-40.86Different positioning of functional groups

The unique p-tolyl group and specific stereochemistry of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride distinguish it from these similar compounds, potentially impacting its biological activity and applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

187.0763918 g/mol

Monoisotopic Mass

187.0763918 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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